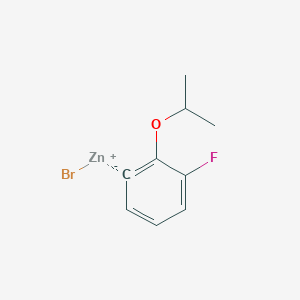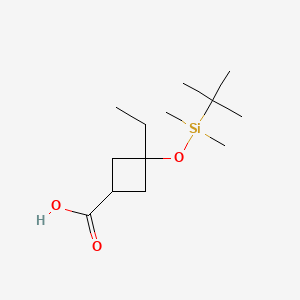
2-Allyloxy-1-naphthylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyloxy-1-naphthylZinc bromide is an organozinc compound with the molecular formula C13H11BrOZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its reactivity and versatility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Allyloxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-allyloxy-1-naphthyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Allyloxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Addition Reactions: The compound can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like THF or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in coupling reactions, the product is often a biaryl or a substituted naphthalene derivative .
Aplicaciones Científicas De Investigación
2-Allyloxy-1-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 2-Allyloxy-1-naphthylZinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient and selective transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Allyloxy-1-naphthyl bromide: A precursor to 2-Allyloxy-1-naphthylZinc bromide, used in similar types of reactions.
1-NaphthylZinc bromide: Another organozinc compound with similar reactivity but lacking the allyloxy group.
AllylZinc bromide: A simpler organozinc compound used in similar coupling and addition reactions .
Uniqueness
This compound is unique due to the presence of both the naphthyl and allyloxy groups, which provide additional reactivity and selectivity in chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H11BrOZn |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-prop-2-enoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2-8H,1,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OSVXNXVGBQXZOX-UHFFFAOYSA-M |
SMILES canónico |
C=CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


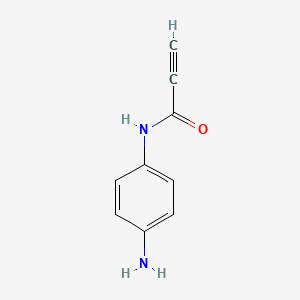
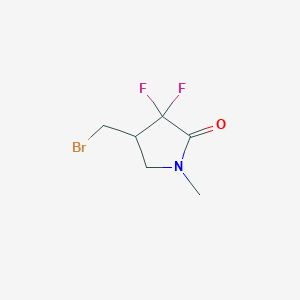
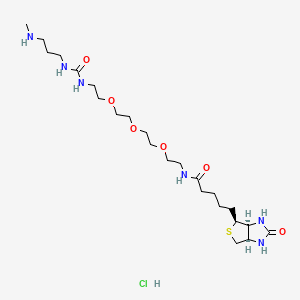

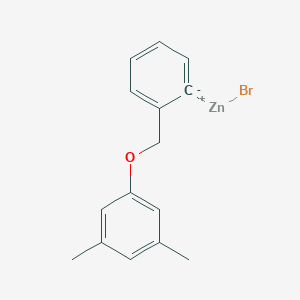

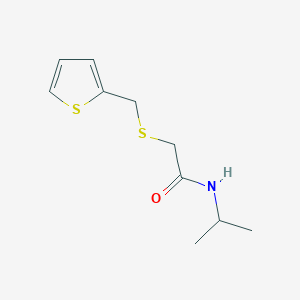
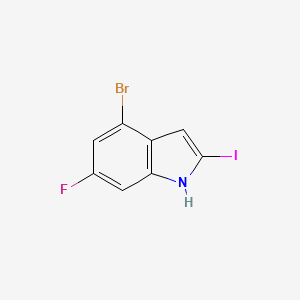
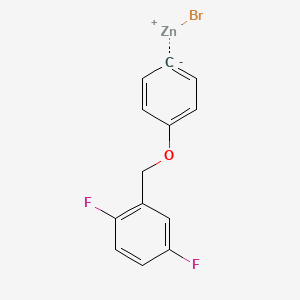
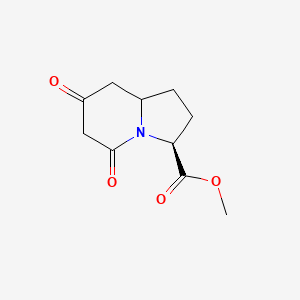

![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
